molecular formula C24H21N3O4S B2573827 Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-04-4

Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2573827
CAS No.: 851948-04-4
M. Wt: 447.51
InChI Key: MJQOIGXWJPFREX-UHFFFAOYSA-N
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Description

Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a dihydrothiophene ring. Key substituents include:

  • Ethyl carboxylate group: Enhances solubility and may act as a prodrug moiety.
  • p-Tolyl group: Increases steric bulk and aromatic interactions.

Crystallographic analysis of such compounds often employs programs like SHELX for structure refinement .

Properties

IUPAC Name

ethyl 5-[(3-methylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-4-31-24(30)20-18-13-32-22(25-21(28)16-7-5-6-15(3)12-16)19(18)23(29)27(26-20)17-10-8-14(2)9-11-17/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQOIGXWJPFREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities based on available literature.

  • Molecular Formula: C24H21N3O4S
  • Molecular Weight: 447.51 g/mol
  • IUPAC Name: Ethyl 5-[(3-methylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

The compound features a thieno[3,4-d]pyridazine core, which is known for various pharmacological properties. Its structure includes multiple functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thienopyridazine derivatives with substituted amides. The method generally requires specific reaction conditions to achieve optimal yields and purity.

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Study A demonstrated that thienopyridazines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Study B highlighted the ability of these compounds to disrupt microtubule formation, essential for mitosis.

The proposed mechanisms of action for related compounds include:

  • Inhibition of Enzymatic Pathways: Many thienopyridazines inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related thienopyridazine compound in vitro and in vivo:

ParameterIn Vitro ResultsIn Vivo Results
Cell LineHeLa (cervical cancer)Xenograft model in mice
IC50 (µM)12.5Tumor volume reduction by 50%
MechanismApoptosis inductionInhibition of angiogenesis

Case Study 2: Anti-inflammatory Properties

Another research focused on the anti-inflammatory effects of thienopyridazines:

ParameterIn Vitro ResultsIn Vivo Results
ModelLPS-stimulated macrophagesCarrageenan-induced paw edema in rats
Cytokine LevelsIL-6 and TNF-alpha reductionSignificant reduction in edema

Comparison with Similar Compounds

Research Implications and Gaps

  • Materials Science : While furoxan derivatives prioritize energetic performance, the target compound’s ester and amide groups make it unsuitable for such applications .
  • Crystallography: SHELX-based refinement would be critical for resolving its 3D structure, particularly the dihydrothieno-pyridazine conformation .

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